
Acequinocyl-d25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acequinocyl-d25 is a deuterium-labeled derivative of acequinocyl, a naphthoquinone acaricide. It is primarily used as a stable isotope-labeled standard in analytical chemistry for the quantification of acequinocyl. The molecular formula of this compound is C24H7D25O4, and it has a molecular weight of 409.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acequinocyl-d25 involves the incorporation of deuterium atoms into the acequinocyl moleculeThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling. The compound is then purified and packaged for use as a reference standard in analytical laboratories .
Chemical Reactions Analysis
Types of Reactions
Acequinocyl-d25 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxythis compound.
Reduction: Reduction of the naphthoquinone moiety.
Substitution: Replacement of functional groups on the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Hydroxythis compound: Formed through oxidation.
Reduced this compound: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Acequinocyl-d25 is widely used in scientific research, particularly in:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of acequinocyl in various matrices using techniques like GC-MS and LC-MS.
Biology: Studying the metabolism and degradation pathways of acequinocyl in biological systems.
Medicine: Investigating the pharmacokinetics and toxicology of acequinocyl.
Industry: Monitoring residues of acequinocyl in food and environmental samples.
Mechanism of Action
Acequinocyl-d25, like acequinocyl, acts as a mitochondrial electron transport inhibitor. It specifically targets the ubiquinol oxidation site in Complex III of the mitochondrial electron transport chain, disrupting ATP synthesis and leading to the death of mites . The deuterium labeling does not alter the mechanism of action but aids in the precise quantification and study of the compound .
Comparison with Similar Compounds
Similar Compounds
Hydroxyacequinocyl: A metabolite of acequinocyl with similar acaricidal properties.
Chlorantraniliprole: Another insecticide with a different mode of action but used for similar pest control purposes.
Uniqueness
Acequinocyl-d25 is unique due to its stable isotope labeling, which allows for precise analytical measurements. This makes it invaluable in research settings where accurate quantification of acequinocyl is required .
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
[1,4-dioxo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,17D2 |
InChI Key |
QDRXWCAVUNHOGA-HPIDBLOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)
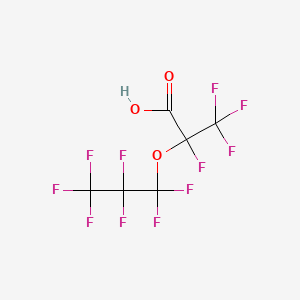

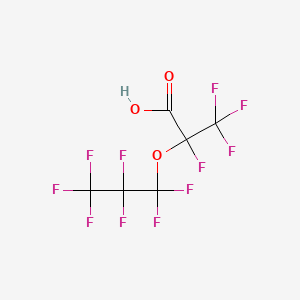
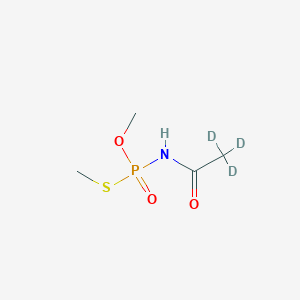
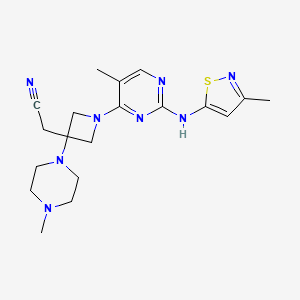
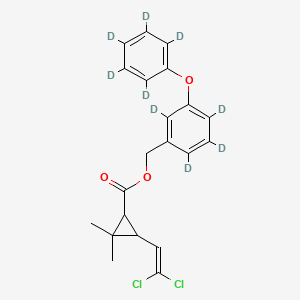
![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)

![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
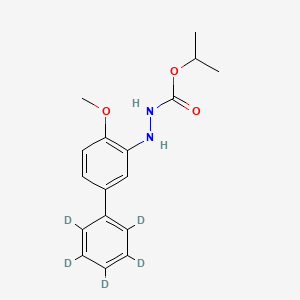
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
